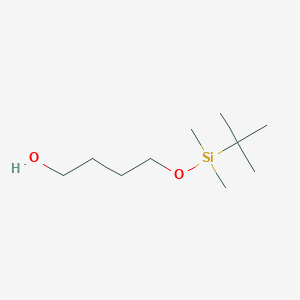

4-((tert-Butyldimethylsilyl)oxy)butan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[tert-butyl(dimethyl)silyl]oxybutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24O2Si/c1-10(2,3)13(4,5)12-9-7-6-8-11/h11H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJEMXJANZPVITP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60236161 | |

| Record name | 4-(Dimethyl-tert-butylsilyl)oxybutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87184-99-4 | |

| Record name | 4-(Dimethyl-tert-butylsilyl)oxybutan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087184994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Dimethyl-tert-butylsilyl)oxybutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(tert-butyldimethylsilyl)oxy]butan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-((tert-Butyldimethylsilyl)oxy)butan-1-ol chemical properties

An In-depth Technical Guide to 4-((tert-Butyldimethylsilyl)oxy)butan-1-ol: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile bifunctional molecule widely employed in modern organic synthesis. Its unique structure, featuring a primary alcohol at one end and a sterically hindered silyl ether at the other, makes it an invaluable building block, particularly in the fields of pharmaceutical development and material science. We will delve into its core chemical properties, established synthetic protocols, characteristic reactivity, and key applications, offering insights grounded in practical laboratory experience.

Core Physicochemical and Spectroscopic Profile

This compound is a colorless, oily liquid at room temperature.[1][2] The incorporation of the tert-butyldimethylsilyl (TBDMS or TBS) group significantly increases its lipophilicity compared to its parent diol, 1,4-butanediol, rendering it highly soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol, while having limited solubility in water.[1][2] This differential protection of one hydroxyl group is the cornerstone of its utility in multi-step synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₄O₂Si | [3][4] |

| Molecular Weight | 204.38 g/mol | [4][5] |

| CAS Number | 87184-99-4 | [3][4] |

| Appearance | Clear, colorless liquid/oil | [1][3] |

| Boiling Point | 63-66 °C @ 0.3 mmHg | [1][3] |

| Density | 0.888 g/mL at 25 °C | [1][3] |

| Refractive Index (n²⁰/D) | 1.4390 | [1][3] |

The structural identity of this compound is routinely confirmed by spectroscopic methods. While a publicly available, peer-reviewed full NMR spectrum is not readily accessible, the expected proton (¹H) and carbon (¹³C) NMR signals can be predicted based on its structure. The ¹H NMR spectrum would characteristically show signals for the tert-butyl group (a singlet around 0.9 ppm), the two dimethylsilyl groups (a singlet around 0.05 ppm), and the methylene protons of the butane chain, with distinct chemical shifts for those adjacent to the oxygen atoms.

Synthesis: Selective Protection of a Symmetric Diol

The most common and efficient synthesis of this compound involves the mono-silylation of 1,4-butanediol. The key to this transformation is controlling the stoichiometry of the silylating agent to favor the formation of the mono-protected product over the di-protected byproduct.

The choice of tert-butyldimethylsilyl chloride (TBSCl) as the protecting group is deliberate. The bulky tert-butyl group provides significant steric hindrance, which not only imparts stability to the resulting silyl ether across a wide range of reaction conditions (e.g., Wittig reactions, Grignard reactions, and reductions) but also helps in achieving mono-protection of the diol.[5] Once one hydroxyl group is silylated, the steric bulk of the newly installed TBS group disfavors a second silylation at the other end of the relatively short C4 chain.

Experimental Protocol: Synthesis of this compound[1]

-

Reaction Setup: To a stirred solution of 1,4-butanediol (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (nitrogen or argon), add imidazole (2.0 equivalents). Cool the mixture to 0 °C using an ice bath.

-

Insight: Imidazole serves a dual purpose. It acts as a base to deprotonate the alcohol, forming a more nucleophilic alkoxide. Secondly, it activates the TBSCl by forming a highly reactive silylimidazolium intermediate, which is more susceptible to nucleophilic attack by the alcohol than TBSCl itself.

-

-

Silylation: While maintaining the temperature at 0 °C, add a solution of tert-butyldimethylsilyl chloride (TBSCl, 1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.

-

Insight: Using a 1:1 stoichiometry of diol to TBSCl is crucial for maximizing the yield of the mono-silylated product. The slow, dropwise addition at low temperature helps to control the exothermic reaction and further minimize the formation of the di-silylated byproduct.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting diol is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel, and extract the aqueous layer with DCM (2 x volumes). Combine the organic layers.

-

Insight: The bicarbonate quench neutralizes the imidazolium hydrochloride salt formed during the reaction, facilitating its removal into the aqueous phase.

-

-

Purification: Wash the combined organic extracts sequentially with a saturated aqueous solution of ammonium chloride and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Insight: The ammonium chloride wash helps to remove any remaining imidazole.

-

-

Final Product: Purify the resulting crude residue by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, e.g., 2:8) to afford this compound as a colorless oil. A typical yield for this procedure is high, often around 95%.[1]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Reactivity and Deprotection Strategies

The synthetic value of this compound lies in the orthogonal reactivity of its two functional groups. The free primary alcohol can undergo a wide range of transformations, such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, or conversion to a leaving group for nucleophilic substitution, all while the TBS ether remains intact under neutral or basic conditions.[6]

The core of its application, however, is the eventual cleavage of the silyl ether to unmask the second hydroxyl group. The TBDMS group is known for its stability but can be readily removed under specific conditions, most commonly using fluoride ion sources or acidic catalysis.[7][8]

Common Deprotection Reagents:

-

Fluoride Ions: Tetrabutylammonium fluoride (TBAF) in THF is the most common method. The high affinity of fluorine for silicon drives the reaction.

-

Acidic Conditions: Acetic acid in THF/water, or catalytic amounts of stronger acids like HCl or acetyl chloride in methanol, are effective.[7]

-

Lewis Acids: Reagents like TiCl₄ can also promote deprotection.[8]

The choice of deprotection agent is critical and depends on the stability of other functional groups within the molecule. For instance, if the molecule contains acid-labile groups (like a Boc protecting group), a fluoride-based method would be preferred. Conversely, if the molecule is sensitive to fluoride, an acidic method would be chosen. This ability to selectively deprotect allows for intricate synthetic planning.

Mechanism: Acid-Catalyzed Deprotection

Caption: Simplified mechanism of acid-catalyzed desilylation.

Applications in Research and Drug Development

This compound is not just a protecting group reagent; it is a versatile four-carbon building block that serves as a key intermediate in the synthesis of complex molecules.[3][5]

-

Pharmaceutical Synthesis: It is instrumental in synthesizing active pharmaceutical ingredients (APIs). For example, the free hydroxyl group can be oxidized to an aldehyde, which then serves as a precursor for building the side chains of drugs like the anticoagulant Beraprost.[6] It has also been used in the synthesis of ROCK kinase inhibitors and indoleamine 2,3-dioxygenase (IDO) enzyme activity regulators.[6]

-

Organic Synthesis: In multi-step syntheses, it allows for the introduction of a 1,4-dihydroxybutane moiety in a protected form. This is crucial for constructing natural products and other complex organic targets where selective functionalization is required.[5]

-

Material Science: The compound finds use in the formulation of specialty coatings and adhesives.[3] The silanol functionality, after deprotection, can be incorporated into siloxane-based materials, contributing to improved durability and performance.[3]

Safety and Handling

According to safety data sheets, this compound is classified as an irritant.[4] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[4][9]

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10]

-

Storage: Store in a tightly closed container in a cool, dry place under an inert atmosphere (nitrogen or argon) is recommended for long-term stability.[1][2]

-

Disposal: Dispose of in accordance with local, state, and federal regulations. This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[9]

This guide has outlined the fundamental properties, synthesis, and utility of this compound. Its strategic importance in organic chemistry is clear, providing researchers and drug development professionals with a reliable and versatile tool for the construction of complex molecular architectures.

References

- 1. 4-(TERT-BUTYLDIMETHYLSILYL)-OXY-1-BUTAN& | 87184-99-4 [chemicalbook.com]

- 2. 4-(TERT-BUTYLDIMETHYLSILYL)-OXY-1-BUTAN& Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-(Dimethyl-tert-butylsilyl)oxybutan-1-ol | C10H24O2Si | CID 186403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy this compound | 87184-99-4 [smolecule.com]

- 6. Application of 4-(tert-butyldimethylsilyl)oxo-1-butanol [en.highfine.com]

- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. louisville.edu [louisville.edu]

- 10. file.medchemexpress.com [file.medchemexpress.com]

4-((tert-Butyldimethylsilyl)oxy)butan-1-ol IUPAC name and synonyms

An In-depth Technical Guide to 4-((tert-Butyldimethylsilyl)oxy)butan-1-ol: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a bifunctional molecule indispensable in modern organic synthesis. The strategic placement of a stable silyl ether and a reactive primary alcohol makes this compound a versatile building block. This document, intended for researchers, chemists, and drug development professionals, will delve into its chemical identity, physicochemical properties, a field-proven synthesis protocol, and its critical applications, particularly in pharmaceutical and materials science. The narrative emphasizes the rationale behind its synthetic utility, grounded in the principles of protecting group chemistry.

Chemical Identity and Physicochemical Properties

This compound is a bifunctional organic compound featuring a primary alcohol and a tert-butyldimethylsilyl (TBDMS or TBS) ether. The TBDMS group serves as a sterically hindered and robust protecting group, rendering one of the hydroxyl groups of the parent 1,4-butanediol inert to a wide range of reaction conditions. This selective protection allows for chemical transformations to be carried out exclusively at the free primary alcohol.

IUPAC Name: 4-[tert-butyl(dimethyl)silyl]oxybutan-1-ol[1][2][3]

Common Synonyms:

-

4-(tert-Butyldimethylsilyloxy)-1-butanol[1]

-

TBDMS-protected 1,4-butanediol

Physicochemical Data

The physical and chemical properties of this compound are crucial for its handling, reaction setup, and purification. It is typically a clear, colorless oil with low water solubility, a characteristic imparted by the lipophilic silyl group.[1][6]

| Property | Value | Source(s) |

| CAS Number | 87184-99-4 | [1][2][7][8] |

| Molecular Formula | C₁₀H₂₄O₂Si | [1][2][7] |

| Molecular Weight | 204.38 g/mol | [1][2][4] |

| Appearance | Clear, colorless oil | [1][5][6] |

| Boiling Point | 63-66 °C @ 0.3 mmHg | [5][9] |

| Density | 0.888 g/mL at 25 °C | [5][9] |

| Refractive Index (n²⁰/D) | 1.4390 | [5][9] |

| Solubility | Soluble in dichloromethane, ethyl acetate, methanol.[4][5] Slightly soluble in water (2.0 g/L at 25°C).[3][4][5] | |

| InChIKey | IJEMXJANZPVITP-UHFFFAOYSA-N | [1][2][3] |

| Canonical SMILES | CC(C)(C)--INVALID-LINK--(C)OCCCCO | [1][2][3] |

The Strategic Role of the TBDMS Protecting Group

In multi-step organic synthesis, the success of a synthetic campaign often hinges on a robust protecting group strategy. The TBDMS group is a workhorse in this domain due to its ideal balance of stability and selective reactivity.[1]

Expertise & Experience Insight: The choice of the TBDMS group over other silyl ethers (like trimethylsilyl, TMS) is a deliberate one. Its significant steric bulk, conferred by the tert-butyl group, dramatically slows the rate of both its formation and cleavage. This moderated reactivity is advantageous, preventing accidental deprotection under mildly acidic or basic conditions where a TMS ether would be labile. It is stable to a wide array of non-acidic reagents, including many oxidizing and reducing agents, organometallics, and Wittig-type reagents.

The core utility is the ability to mask a reactive hydroxyl group, perform chemistry elsewhere in the molecule, and then cleanly remove the TBDMS group to reveal the original alcohol. This protection-deprotection sequence is fundamental to its application.

Caption: General workflow for TBDMS protection/deprotection.

Synthesis and Purification

The most common and efficient synthesis of this compound involves the mono-protection of 1,4-butanediol.[10] The challenge in this synthesis is achieving high selectivity for the mono-silylated product over the di-silylated byproduct.

Causality Behind Experimental Choices:

-

Stoichiometry: Using a slight excess of the diol relative to the silylating agent (tert-butyldimethylchlorosilane, TBDMS-Cl) can favor mono-protection, but this often leads to separation challenges. A more common and reliable approach is to use equimolar amounts and carefully control the reaction time.

-

Base: Imidazole is the base of choice.[1][5] It serves a dual purpose: it acts as a base to neutralize the HCl generated during the reaction, and it also acts as a nucleophilic catalyst, forming a highly reactive silylimidazolium intermediate that rapidly silylates the alcohol.

-

Solvent and Temperature: Anhydrous dichloromethane (DCM) is a suitable solvent as it is inert and effectively solubilizes the reactants.[5] The reaction is typically started at 0 °C to moderate the initial exothermic reaction and then allowed to proceed at room temperature for controlled conversion.[5]

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, adapted from established procedures, ensuring high yield and purity.[5]

| Reagent/Material | Molar Eq. | Function |

| 1,4-Butanediol | 1.0 | Starting substrate |

| tert-Butyldimethylchlorosilane (TBDMS-Cl) | 1.0 | Silylating agent |

| Imidazole | 2.0 | Base and catalyst |

| Anhydrous Dichloromethane (DCM) | - | Reaction solvent |

| Saturated NaHCO₃ (aq) | - | Quenching agent |

| Brine | - | Aqueous wash |

| Anhydrous Na₂SO₄ or MgSO₄ | - | Drying agent |

| Silica Gel (230-400 mesh) | - | Stationary phase for chromatography |

| Ethyl Acetate/Hexane | - | Mobile phase for chromatography |

Step-by-Step Methodology:

-

Reaction Setup: To a stirred solution of 1,4-butanediol (1.0 eq) in anhydrous dichloromethane, add imidazole (2.0 eq) under an inert atmosphere (e.g., nitrogen or argon). Cool the mixture to 0 °C using an ice bath.

-

Addition of Silylating Agent: Dissolve tert-butyldimethylchlorosilane (1.0 eq) in anhydrous dichloromethane and add it dropwise to the cooled reaction mixture.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting diol is consumed.

-

Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution.[5] Transfer the mixture to a separatory funnel and extract with dichloromethane (2x volume).[5] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[5]

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane (e.g., 20-40% ethyl acetate) to afford the pure product as a colorless oil.[5] A typical yield is >90%.[5]

Key Applications in Research and Development

The utility of this compound stems from its identity as a C4 building block with orthogonal reactivity at each terminus.

Intermediate in Pharmaceutical Synthesis

This compound is a valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). The protected hydroxyl allows the free alcohol to be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, which are then used in subsequent coupling reactions.

-

Prostaglandin Synthesis: The TBDMS group is used to selectively protect hydroxyl groups during the intricate synthesis of prostaglandins, which are potent bioactive lipids.[1]

-

Beraprost Sodium: The aldehyde derived from the oxidation of this compound is a key intermediate in the synthesis of the anticoagulant drug Beraprost.[10]

-

Kinase Inhibitors: It is also used in the synthesis of ROCK kinase inhibitors and indoleamine 2,3-dioxygenase (IDO) enzyme activity regulators.[10]

Material Science and Polymer Chemistry

In material science, the compound serves as a precursor for modifying surfaces or synthesizing specialty polymers.[1][11]

-

Siloxane-Based Materials: The silanol functionality, after deprotection, can be used to develop siloxane-based polymers and coatings.[1][11] The incorporation of the butanol linker can improve properties like thermal stability and mechanical flexibility.

-

Adhesives and Coatings: Its properties contribute to improved durability and performance in specialty coatings and adhesives.[11]

Caption: Synthetic pathways originating from the title compound.

Handling and Storage

Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work in a well-ventilated fume hood. The compound is considered an irritant.[2]

Storage: this compound is sensitive to moisture, which can slowly cleave the silyl ether.[4][5] It should be stored under an inert gas (nitrogen or argon) in a tightly sealed container at 2-8°C.[5][9]

Conclusion

This compound is more than a simple chemical; it is a strategic tool that enables complex molecular architecture. Its value lies in the predictable and reliable behavior of the TBDMS protecting group, which allows chemists to execute multi-step syntheses with high levels of control and efficiency. From life-saving pharmaceuticals to advanced materials, this versatile C4 building block continues to be a cornerstone of modern synthetic chemistry, empowering innovation across scientific disciplines.

References

- 1. Buy this compound | 87184-99-4 [smolecule.com]

- 2. 4-(Dimethyl-tert-butylsilyl)oxybutan-1-ol | C10H24O2Si | CID 186403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-tert-Butyldimethylsiloxy-1-butanol, 97% | Fisher Scientific [fishersci.ca]

- 4. labsolu.ca [labsolu.ca]

- 5. 4-(TERT-BUTYLDIMETHYLSILYL)-OXY-1-BUTAN& | 87184-99-4 [chemicalbook.com]

- 6. guidechem.com [guidechem.com]

- 7. chemscene.com [chemscene.com]

- 8. scbt.com [scbt.com]

- 9. 87184-99-4 CAS MSDS (4-(TERT-BUTYLDIMETHYLSILYL)-OXY-1-BUTAN&) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. Application of 4-(tert-butyldimethylsilyl)oxo-1-butanol [en.highfine.com]

- 11. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to 4-((tert-Butyldimethylsilyl)oxy)butan-1-ol (CAS: 87184-99-4): A Key Intermediate in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-((tert-Butyldimethylsilyl)oxy)butan-1-ol, a pivotal bifunctional building block in contemporary organic synthesis and pharmaceutical development. With full editorial control, this document eschews rigid templates to deliver a narrative grounded in scientific integrity and practical, field-proven insights. We will delve into the strategic synthesis of this molecule, its thorough characterization, and its critical applications as a precursor to key intermediates for therapeutics such as Beraprost, Rho-kinase (ROCK) inhibitors, and Indoleamine 2,3-dioxygenase (IDO) inhibitors. This guide is tailored for researchers, scientists, and drug development professionals, offering not just protocols, but the causal reasoning behind experimental choices, ensuring a self-validating system of trustworthy, actionable knowledge.

Introduction: The Strategic Importance of a Bifunctional Building Block

In the intricate landscape of multi-step organic synthesis, particularly within the demanding realm of pharmaceutical development, the strategic use of bifunctional molecules is paramount. This compound (Figure 1) emerges as a compound of significant interest due to its orthogonal reactivity. It possesses a primary alcohol, amenable to a wide array of chemical transformations, and a sterically encumbered silyl ether, which serves as a robust protecting group for another hydroxyl functionality.[1][2][3] This differential reactivity allows for the selective elaboration of one part of the molecule while the other remains masked, a crucial tactic in the construction of complex molecular architectures.[4]

The tert-butyldimethylsilyl (TBDMS) group is a workhorse in protecting group chemistry, lauded for its ease of installation, stability across a broad spectrum of reaction conditions, and clean, selective removal.[5] The strategic placement of this group in this compound makes it an invaluable four-carbon synthon, particularly in the synthesis of drug molecules where a precisely functionalized aliphatic chain is required.[2][6]

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Synthesis and Purification: Achieving High Purity for Downstream Applications

The most common and efficient synthesis of this compound involves the mono-protection of 1,4-butanediol. The challenge in this synthesis lies in achieving high selectivity for the mono-silylated product over the di-silylated byproduct. This is typically addressed by using a stoichiometric amount of the silylating agent and carefully controlling the reaction conditions.

Reaction Mechanism and Rationale

The reaction proceeds via a nucleophilic attack of one of the hydroxyl groups of 1,4-butanediol on the silicon atom of tert-butyldimethylsilyl chloride (TBDMSCl). The presence of a base, such as imidazole, is crucial. Imidazole acts not only as a scavenger for the hydrochloric acid byproduct but also as a catalyst by forming a highly reactive silyl-imidazolium intermediate.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

Materials:

-

1,4-Butanediol (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMSCl) (1.0 eq)

-

Imidazole (2.0 eq)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

To a stirred solution of 1,4-butanediol in anhydrous DCM at 0 °C, add imidazole and stir for 30 minutes.

-

Slowly add a solution of TBDMSCl in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 1 hour, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with a saturated aqueous solution of ammonium chloride and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Detailed Experimental Protocol: Purification

Purification of the crude product is critical to remove any unreacted 1,4-butanediol and the di-silylated byproduct. Flash column chromatography is the method of choice.

Materials:

-

Silica gel (230-400 mesh)

-

n-Hexane

-

Ethyl acetate

Procedure:

-

Prepare a slurry of silica gel in a low-polarity eluent (e.g., 5% ethyl acetate in n-hexane) and pack the column.

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in n-hexane, starting with a low polarity and gradually increasing it. A typical eluent system for separation is an ethyl acetate/hexane mixture, often in a 2:8 ratio.

-

Collect fractions and analyze them by TLC to identify the fractions containing the pure desired product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless oil.

Physicochemical and Spectroscopic Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized compound.

| Property | Value | Reference(s) |

| CAS Number | 87184-99-4 | |

| Molecular Formula | C₁₀H₂₄O₂Si | [7] |

| Molecular Weight | 204.38 g/mol | [7] |

| Appearance | Colorless oil | |

| Boiling Point | 63-66 °C at 0.3 mmHg | |

| Density | 0.888 g/mL at 25 °C | |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The expected chemical shifts for this compound are as follows:

-

¹H NMR (CDCl₃, 300 MHz): The spectrum will show characteristic signals for the protons of the butyl chain, with the methylene groups adjacent to the oxygen atoms appearing downfield (around 3.6 ppm). The protons of the methyl groups on the silicon atom will appear as a singlet around 0.05 ppm, and the tert-butyl protons as a singlet around 0.89 ppm.[8]

-

¹³C NMR (CDCl₃, 75 MHz): The carbon atoms of the butyl chain will resonate in the aliphatic region, with those bonded to oxygen appearing downfield (around 62 ppm). The methyl carbons on the silicon will appear upfield (around -5 ppm), and the quaternary and methyl carbons of the tert-butyl group will be observed around 18 ppm and 25 ppm, respectively.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will exhibit characteristic absorption bands that confirm the presence of the key functional groups. A broad band in the region of 3400-3200 cm⁻¹ corresponds to the O-H stretching of the alcohol group. Strong C-O stretching vibrations are expected in the 1150-1050 cm⁻¹ region. The Si-O-C bond will also show a characteristic strong absorption band.[9]

Applications in Drug Development: A Gateway to Key Pharmaceutical Intermediates

The synthetic utility of this compound lies in the selective transformation of its free hydroxyl group. A common and pivotal transformation is its oxidation to the corresponding aldehyde, 4-(tert-butyldimethylsilyloxy)butanal. This aldehyde is a versatile intermediate that can undergo a variety of carbon-carbon bond-forming reactions, making it a key building block in the synthesis of several important drug molecules.

Oxidation to 4-(tert-Butyldimethylsilyloxy)butanal

The oxidation of the primary alcohol to an aldehyde requires mild and selective oxidizing agents to prevent over-oxidation to the carboxylic acid.[10][11] Reagents such as pyridinium chlorochromate (PCC), Dess-Martin periodinane, or Swern oxidation conditions are commonly employed for this transformation.

Caption: Oxidation of the primary alcohol to the corresponding aldehyde.

Role in the Synthesis of Beraprost

Beraprost is a stable and orally active prostacyclin analogue used as an anti-platelet drug.[12] The synthesis of key intermediates of Beraprost can involve the coupling of an organometallic species with an aldehyde. While some syntheses utilize 4-(benzyloxy)butanal, the analogous 4-(tert-butyldimethylsilyloxy)butanal can be employed to introduce the C4 side chain onto the core structure of the drug. The TBDMS group offers advantages in terms of stability and selective deprotection compared to a benzyl ether.

Application in the Synthesis of Rho-Kinase (ROCK) Inhibitors

ROCK inhibitors are a class of drugs being investigated for the treatment of various diseases, including glaucoma, hypertension, and spinal cord injury. The synthesis of certain ROCK inhibitors involves the construction of complex heterocyclic scaffolds. The butanal derivative of our title compound can be used to introduce a four-carbon chain which can be further functionalized and cyclized to form part of the inhibitor's structure.

Use in the Development of Indoleamine 2,3-Dioxygenase (IDO) Inhibitors

IDO is a promising target for cancer immunotherapy.[13] The development of small molecule inhibitors of IDO is an active area of research. The aldehyde, 4-(tert-butyldimethylsilyloxy)butanal, can serve as an electrophilic partner in reactions to build the side chains of complex IDO inhibitors.

Deprotection of the TBDMS Group

A key feature of the TBDMS protecting group is its selective removal under mild conditions that do not affect other functional groups in the molecule. The most common method for the deprotection of TBDMS ethers is the use of a fluoride ion source, such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF). Acidic conditions, such as acetic acid in THF/water, can also be employed.

Caption: General scheme for the deprotection of a TBDMS ether.

Conclusion: A Versatile Tool for the Synthetic Chemist

This compound stands out as a highly valuable and versatile building block in modern organic synthesis. Its bifunctional nature, combined with the well-understood and reliable chemistry of the TBDMS protecting group, provides chemists with a powerful tool for the construction of complex molecules. For researchers, scientists, and drug development professionals, a thorough understanding of the synthesis, characterization, and strategic application of this compound is essential for the efficient and successful development of novel therapeutics. The ability to introduce a functionalized four-carbon chain with orthogonal reactivity is a significant advantage in the design and execution of convergent and efficient synthetic routes. As the demand for more complex and sophisticated drug molecules continues to grow, the importance of such strategic intermediates will undoubtedly increase.

References

- 1. researchgate.net [researchgate.net]

- 2. jk-sci.com [jk-sci.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Buy this compound | 87184-99-4 [smolecule.com]

- 5. m.youtube.com [m.youtube.com]

- 6. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]

- 7. 4-(Dimethyl-tert-butylsilyl)oxybutan-1-ol | C10H24O2Si | CID 186403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. passmyexams.co.uk [passmyexams.co.uk]

- 10. nagwa.com [nagwa.com]

- 11. beilstein-journals.org [beilstein-journals.org]

- 12. d-nb.info [d-nb.info]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of 4-((tert-Butyldimethylsilyl)oxy)butan-1-ol

Abstract

4-((tert-Butyldimethylsilyl)oxy)butan-1-ol, a key intermediate in modern organic synthesis, is a bifunctional molecule featuring a primary alcohol and a sterically encumbered silyl ether. This guide provides an in-depth analysis of its physical and chemical properties, tailored for researchers, chemists, and drug development professionals. We will explore its characteristic appearance as a colorless to light-yellow oil, detail its quantitative physical parameters, and present its expected spectroscopic signature for robust identification. Furthermore, this document outlines a standard laboratory-scale synthesis protocol, safe handling and storage procedures, and its critical role as a versatile C4 building block, offering a comprehensive resource for its effective application in complex molecule synthesis.

Introduction: A Versatile Building Block

In the landscape of multistep organic synthesis, the strategic use of protecting groups is paramount for achieving high yields and chemo-selectivity. This compound (Figure 1) has emerged as an invaluable asset in this context. It is, in essence, a mono-protected derivative of 1,4-butanediol, offering a free primary hydroxyl group for chemical modification while the other is masked by a tert-butyldimethylsilyl (TBDMS or TBS) group.

The TBDMS group is widely employed due to its pronounced steric bulk, which confers significant stability under a wide range of reaction conditions, including basic, nucleophilic, and many oxidative environments.[1] Yet, it can be selectively and cleanly removed under mild conditions, typically with a fluoride ion source. This combination of stability and selective lability makes this compound a preferred intermediate in the synthesis of pharmaceuticals, natural products, and advanced materials.[1] This guide aims to provide a definitive technical overview of its properties to facilitate its confident and effective use in the laboratory.

Chemical Identity and Structure

The compound's structure is foundational to its physical properties and chemical reactivity. It consists of a flexible four-carbon aliphatic chain. One terminus is a reactive primary alcohol (-OH), while the other is a TBDMS ether (-O-Si(CH₃)₂(C(CH₃)₃)). This structural dichotomy governs its behavior as both a nucleophile (via the alcohol) and a sterically shielded ether.

| Identifier | Value | Reference(s) |

| IUPAC Name | 4-[tert-butyl(dimethyl)silyl]oxybutan-1-ol | [2] |

| CAS Number | 87184-99-4 | [2][3] |

| Molecular Formula | C₁₀H₂₄O₂Si | [3] |

| Molecular Weight | 204.38 g/mol | [2][3] |

| Canonical SMILES | CC(C)(C)--INVALID-LINK--(C)OCCCCO | [4] |

| InChIKey | IJEMXJANZPVITP-UHFFFAOYSA-N | [5] |

Physical and Spectroscopic Properties

Physical Appearance and Organoleptic Properties

This compound is most commonly described as a clear, colorless to light-yellow, viscous oil or liquid .[1][4] In some instances, particularly after purification and concentration, it may present as a colorless slurry.[5]

-

Causality of Physical State: Its liquid state at room temperature is a direct consequence of its molecular structure. The bulky tert-butyl group and the flexible butane chain disrupt efficient crystal lattice packing, preventing solidification. The intermolecular forces are dominated by van der Waals interactions and hydrogen bonding from the terminal hydroxyl group, resulting in a viscous, oily consistency.

-

Color Variation: A completely pure sample is colorless. A pale-yellow hue typically indicates the presence of minor impurities, potentially residual reagents from synthesis or products of slow degradation. For high-purity applications, such as in pharmaceutical development, a colorless appearance is a key quality control benchmark.

Quantitative Physical Data

The following table summarizes the key physical constants that are critical for experimental design, including purification and reaction setup.

| Property | Value | Significance in Practice | Reference(s) |

| Boiling Point | 63-66 °C at 0.3 mmHg | Indicates low volatility at atmospheric pressure. Purification via vacuum distillation is a viable method. | [5][6] |

| Density | 0.888 g/mL at 25 °C | Being less dense than water, it will form the upper layer in aqueous extractions. | [5][6] |

| Refractive Index (n²⁰/D) | 1.4390 | A crucial and rapid parameter for assessing purity and confirming identity post-purification. | [5][6] |

| Solubility | Soluble in CH₂Cl₂, Ethyl Acetate, Methanol. Slightly soluble in water. | Dictates appropriate solvent systems for reactions, workups, and chromatography. Its slight water solubility necessitates washing organic extracts with brine to ensure complete removal. | [5] |

Spectroscopic Profile for Structural Validation

| Technique | Expected Peaks and Assignments |

| ¹H NMR | ~3.65 ppm (t, 2H): -CH₂-OH protons, deshielded by the adjacent oxygen. ~3.61 ppm (t, 2H): -CH₂-O-Si protons, also deshielded by oxygen. ~1.6 ppm (m, 4H): Internal methylene protons (-CH₂-CH₂-). Variable (br s, 1H): -OH proton; position is concentration-dependent, will exchange with D₂O. ~0.89 ppm (s, 9H): The nine equivalent protons of the tert-butyl group. ~0.05 ppm (s, 6H): The six equivalent protons of the dimethylsilyl group. |

| ¹³C NMR | ~63.0 ppm: -CH₂-OH carbon. ~62.5 ppm: -CH₂-O-Si carbon. ~30.0 ppm: The two internal -CH₂- carbons (may be resolved or overlapping). ~26.0 ppm: The three equivalent -CH₃ carbons of the tert-butyl group. ~18.5 ppm: The quaternary carbon of the tert-butyl group. ~ -5.0 ppm: The two equivalent -CH₃ carbons on the silicon atom. |

| FT-IR (neat film, cm⁻¹) | 3600-3200 (broad): Strong O-H stretch from the alcohol, broadened by hydrogen bonding.[7] 2958, 2929, 2857 (strong): Aliphatic C-H stretching vibrations.[7] 1250, 835, 775 (strong): Characteristic Si-C and Si-O stretching and bending vibrations of the TBDMS group. ~1050 (strong): C-O stretching vibration.[7] |

Trustworthiness through Self-Validation: This spectroscopic data provides a robust system for self-validation. For instance, the disappearance of the broad IR peak at ~3400 cm⁻¹ and the ¹H NMR signal for the -OH proton upon derivatization of the alcohol confirms the reaction's success at the intended site.

Synthesis and Purification Workflow

The most common and efficient synthesis of this compound involves the mono-protection of 1,4-butanediol. The key to success is using a 1:1 stoichiometry of the silylating agent to the diol to minimize the formation of the di-protected byproduct.

Detailed Experimental Protocol

-

Reagents: 1,4-butanediol, tert-Butyldimethylsilyl chloride (TBSCl), Imidazole, Dichloromethane (DCM), Saturated Sodium Bicarbonate solution, Brine, Anhydrous Sodium Sulfate, Ethyl Acetate, Hexane.

-

Procedure:

-

To a stirred solution of 1,4-butanediol (1.0 eq) in anhydrous dichloromethane, add imidazole (2.0 eq) at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon). Stir for 30 minutes.[5]

-

Slowly add a solution of TBSCl (1.0 eq) in anhydrous dichloromethane to the mixture.[5]

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).[5]

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane. Combine the organic layers.

-

Wash the combined organic extracts sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.[5]

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane (e.g., 20% ethyl acetate in hexane) to afford the product as a colorless oil.[5]

-

Workflow Diagram

Caption: Synthesis and purification workflow for this compound.

Handling, Storage, and Safety

-

Safety: The compound is classified as an irritant, causing potential skin, eye, and respiratory irritation.[2] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.

-

Storage: For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at cool temperatures (2-8°C is often recommended).[5]

-

Hydrolytic Sensitivity: The silyl ether bond is susceptible to slow hydrolysis upon exposure to moisture. It is crucial to use anhydrous solvents during reactions and minimize exposure to atmospheric humidity during storage and handling to maintain the compound's integrity.

Applications in Research and Development

The primary utility of this molecule is as a versatile intermediate. Its bifunctional nature allows for a wide array of synthetic transformations. The free hydroxyl group can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group for substitution reactions, or used in esterification or etherification reactions, all while the other end of the molecule remains protected. It has been utilized in the synthesis of complex molecules such as the anticoagulant Beraprost sodium and various kinase inhibitors.[1]

Caption: Role as a key intermediate in multi-step synthesis.

Conclusion

This compound is a foundational reagent whose physical properties are intrinsically linked to its synthetic utility. Its character as a high-boiling, colorless oil makes it straightforward to handle and purify in a laboratory setting. Understanding its spectroscopic fingerprints is critical for quality control and reaction monitoring. By leveraging the stability of the TBDMS ether while exploiting the reactivity of the primary alcohol, researchers can confidently incorporate this powerful building block into complex synthetic routes, paving the way for innovations in drug discovery and materials science.

References

- 1. Buy this compound | 87184-99-4 [smolecule.com]

- 2. 4-(Dimethyl-tert-butylsilyl)oxybutan-1-ol | C10H24O2Si | CID 186403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. guidechem.com [guidechem.com]

- 5. 4-(TERT-BUTYLDIMETHYLSILYL)-OXY-1-BUTAN& | 87184-99-4 [chemicalbook.com]

- 6. 87184-99-4 | CAS DataBase [m.chemicalbook.com]

- 7. infrared spectrum of butan-1-ol prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1-butanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Solubility of 4-((tert-Butyldimethylsilyl)oxy)butan-1-ol in Organic Solvents

Foreword: Navigating the Synthesis and Formulation Challenges with Silyl Ethers

In the landscape of modern organic synthesis and drug development, the precise control over the physical properties of intermediates is paramount. 4-((tert-Butyldimethylsilyl)oxy)butan-1-ol, a key bifunctional building block, presents a unique case study in solubility. The presence of a bulky, lipophilic tert-butyldimethylsilyl (TBDMS) protecting group on one end and a free primary alcohol on the other imparts a distinct amphiphilic character. This guide is designed for researchers, chemists, and formulation scientists, providing a deep dive into the solubility profile of this versatile compound. We will move beyond simple miscibility statements to explore the nuanced interactions that govern its behavior in a range of common organic solvents, grounding our discussion in the fundamental principles of physical organic chemistry. Understanding these properties is not merely academic; it is critical for optimizing reaction conditions, designing efficient purification strategies, and developing robust formulation protocols.

Physicochemical Profile of this compound

A foundational understanding of the molecule's intrinsic properties is essential before delving into its solubility. The structure combines the polar, hydrogen-bond-donating hydroxyl group with the nonpolar, sterically hindering TBDMS ether.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₄O₂Si | [1][2] |

| Molecular Weight | 204.38 g/mol | [1][3] |

| Appearance | Clear, colorless oil/liquid | [1][2][4] |

| Density | 0.888 g/mL at 25 °C | [2][4] |

| Boiling Point | 63-66 °C at 0.3 mmHg | [2][4] |

| Refractive Index | n20/D 1.4390 | [2][4] |

| Hydrogen Bond Donor Count | 1 (from the -OH group) | [3] |

| Hydrogen Bond Acceptor Count | 2 (from the two oxygen atoms) | [3] |

The TBDMS group significantly alters the properties compared to the parent compound, 1,4-butanediol. While 1,4-butanediol is a viscous, water-miscible liquid[5][6], the introduction of the silyl group increases the molecule's lipophilicity and reduces its volatility and water solubility. The TBDMS group is known to increase the solubility of alcohols in organic solvents, a key advantage in many synthetic applications[7].

Solubility Profile: A Predictive Analysis

Direct, quantitative solubility data for this compound across a wide range of solvents is not extensively published. However, based on its structure and established chemical principles, we can construct a highly predictive solubility profile. The guiding principle is "like dissolves like," which relates solubility to the polarity of the solute and solvent[8][9][10].

The molecule possesses two distinct regions:

-

A Polar Head: The terminal hydroxyl (-OH) group can engage in hydrogen bonding, favoring solubility in polar, protic solvents.

-

A Nonpolar Tail: The bulky TBDMS and butyl chain (C₁₀H₂₃Si-) is lipophilic and nonpolar, favoring solubility in nonpolar and weakly polar aprotic solvents.

This dual nature results in broad compatibility with many common organic solvents. One supplier notes solubility in Dichloromethane, Ethyl Acetate, and Methanol, with slight solubility in water (2.0 g/L at 25°C)[11][12].

Estimated Solubility Table at Ambient Temperature (20-25°C)

The following table provides a qualitative and estimated quantitative solubility profile. These values are derived from the known behavior of similar structures and general principles of silyl ether chemistry. They should be considered a starting point for experimental work.

| Solvent | Solvent Type | Predicted Solubility | Estimated Quantitative Solubility | Rationale |

| Hexane | Nonpolar, Aprotic | Soluble | >100 mg/mL | The long alkyl-silyl chain dominates, leading to strong van der Waals interactions with the nonpolar solvent. |

| Toluene | Nonpolar, Aprotic | Soluble | >100 mg/mL | Similar to hexane, the nonpolar character of toluene allows for effective solvation of the lipophilic portion of the molecule. |

| Diethyl Ether | Weakly Polar, Aprotic | Freely Soluble / Miscible | Miscible | The ether can act as a hydrogen bond acceptor for the -OH group, while its alkyl chains interact well with the nonpolar tail. |

| Dichloromethane (DCM) | Polar, Aprotic | Freely Soluble / Miscible | Miscible | DCM is an excellent solvent for a wide range of organic compounds. It effectively solvates both polar and nonpolar regions.[4][11] |

| Ethyl Acetate (EtOAc) | Polar, Aprotic | Freely Soluble / Miscible | Miscible | The ester functionality provides polarity and hydrogen bond acceptance, while the ethyl group interacts with the nonpolar section.[4][11] |

| Tetrahydrofuran (THF) | Polar, Aprotic | Freely Soluble / Miscible | Miscible | THF is a polar ether that is miscible with water and many organic solvents, making it an excellent choice for this amphiphilic molecule. |

| Acetone | Polar, Aprotic | Freely Soluble / Miscible | Miscible | Acetone's polarity and ability to accept hydrogen bonds make it a good solvent, similar to THF and EtOAc. |

| Acetonitrile (MeCN) | Polar, Aprotic | Soluble | >100 mg/mL | While polar, acetonitrile is less effective at solvating bulky nonpolar groups compared to DCM or THF, but high solubility is still expected. |

| Methanol (MeOH) | Polar, Protic | Freely Soluble / Miscible | Miscible | Methanol can act as both a hydrogen bond donor and acceptor, interacting strongly with the hydroxyl group.[11][12] |

| Ethanol (EtOH) | Polar, Protic | Freely Soluble / Miscible | Miscible | Similar to methanol, ethanol's hydroxyl group ensures strong interaction and miscibility. |

| Water | Polar, Protic | Slightly Soluble | ~2 g/L | The large, nonpolar TBDMS group significantly limits water solubility, despite the presence of the hydroxyl group.[11][12] |

The Science Behind the Solubility: Key Intermolecular Forces

The solubility of this compound is governed by a balance of three primary intermolecular forces:

-

Hydrogen Bonding: The terminal hydroxyl group is the most significant contributor to solubility in polar, protic solvents like methanol and ethanol.[13][14] It can donate a hydrogen bond to a solvent molecule and its oxygen can accept a hydrogen bond. This is a powerful, specific interaction that drives miscibility.

-

Dipole-Dipole Interactions: The C-O and Si-O bonds are polar. Polar aprotic solvents like acetone and ethyl acetate can interact with these dipoles, contributing to solvation.

-

Van der Waals Forces (London Dispersion Forces): The large, nonpolar tert-butyl and dimethylsilyl groups, along with the butyl chain, create a significant lipophilic character.[7] These forces are the primary interactions with nonpolar solvents like hexane and toluene, leading to high solubility.

The bulky nature of the TBDMS group also plays a crucial role. It sterically shields the Si-O bond from hydrolysis, lending stability to the molecule, but it also disrupts the packing of solvent molecules, which can influence the entropy of dissolution.[7][15]

Experimental Protocol for Quantitative Solubility Determination

To move from estimation to precise data, a robust experimental protocol is required. The following details a reliable method for determining the solubility of a liquid compound like this compound. This protocol is designed to be self-validating by ensuring equilibrium is reached and accurately measured.

Objective:

To quantitatively determine the solubility (in mg/mL or mol/L) of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (≥98% purity)[2]

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials (20 mL) with PTFE-lined caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, PTFE for organic solvents)

-

Analytical balance (± 0.01 mg)

-

Gas Chromatograph with Flame Ionization Detector (GC-FID) or HPLC-UV/MS system

-

Volumetric flasks and pipettes

Workflow Diagram

Caption: Experimental workflow for quantitative solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

To a 20 mL scintillation vial, add approximately 5 mL of the chosen solvent.

-

Add this compound dropwise until a persistent excess undissolved phase (a small, separate liquid layer or persistent cloudiness) is clearly visible at the bottom of the vial. The goal is to create a saturated solution with excess solute.

-

Securely cap the vial to prevent solvent evaporation. Prepare samples in triplicate for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).

-

Causality: Agitation is critical to maximize the surface area between the solute and solvent, accelerating the approach to equilibrium. A period of 24 to 48 hours is typically sufficient to ensure thermodynamic equilibrium is reached.

-

After the agitation period, turn off the shaker and allow the vials to remain undisturbed in the thermostat for at least 4 hours. This allows the excess solute to fully separate from the saturated solution by settling.

-

-

Sampling and Analysis:

-

Carefully withdraw a sample from the clear supernatant using a syringe, ensuring not to disturb the excess solute at the bottom.

-

Immediately attach a 0.22 µm PTFE syringe filter and dispense the solution into a clean, pre-weighed vial. The filtration step is crucial to remove any microscopic, undissolved droplets.

-

Accurately weigh the filtered sample. Then, perform a precise serial dilution with the same solvent to bring the concentration into the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated GC-FID or HPLC method. A calibration curve must be generated using standards of known concentration to ensure accurate quantification.

-

-

Data Calculation:

-

From the analytical method, determine the concentration of the diluted sample.

-

Using the dilution factor, calculate the concentration of the original, saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Express the final result in appropriate units, typically mg/mL or mol/L.

-

Conclusion and Practical Implications

This compound exhibits a broad solubility profile, ranging from miscible in many common polar aprotic and protic organic solvents to slightly soluble in water. This behavior is a direct consequence of its amphiphilic structure, which combines a polar hydroxyl head with a bulky, nonpolar silyl ether tail. This versatility makes it a highly adaptable intermediate in organic synthesis, allowing for its use in a wide variety of reaction media, from nonpolar solvents like hexane for silylation reactions to polar solvents like methanol for subsequent transformations of the hydroxyl group. The provided predictive solubility table serves as a robust starting point for experimental design, while the detailed analytical protocol empowers researchers to generate the precise, quantitative data necessary for process optimization, scale-up, and formulation development.

References

- 1. Buy this compound | 87184-99-4 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-(Dimethyl-tert-butylsilyl)oxybutan-1-ol | C10H24O2Si | CID 186403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(TERT-BUTYLDIMETHYLSILYL)-OXY-1-BUTAN& | 87184-99-4 [chemicalbook.com]

- 5. talentchemicals.com [talentchemicals.com]

- 6. 1,4-Butanediol | HO(CH2)4OH | CID 8064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fiveable.me [fiveable.me]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.ws [chem.ws]

- 10. byjus.com [byjus.com]

- 11. 4-(TERT-BUTYLDIMETHYLSILYL)-OXY-1-BUTAN& Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. labsolu.ca [labsolu.ca]

- 13. Alcohol - Boiling Point, Solubility, Flammability | Britannica [britannica.com]

- 14. quora.com [quora.com]

- 15. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

The Stability of 4-((tert-Butyldimethylsilyl)oxy)butan-1-ol: A Comprehensive Technical Guide for Researchers

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and complex molecule construction, the strategic use of protecting groups is paramount. Among these, silyl ethers, and specifically the tert-butyldimethylsilyl (TBS) ether, have emerged as a cornerstone for the temporary masking of hydroxyl functionalities.[1][2][3] Their widespread adoption stems from a favorable balance of stability under a broad range of reaction conditions and the availability of mild and selective deprotection methods.[1][4] This guide provides an in-depth analysis of the stability of a bifunctional building block, 4-((tert-Butyldimethylsilyl)oxy)butan-1-ol, a molecule that finds utility as a key intermediate in the synthesis of prostaglandins and other complex organic molecules.[5] We will explore its chemical and physical properties, its resilience and reactivity under various chemical environments, and the potential for intramolecular degradation pathways.

Physicochemical Properties and Synthesis

This compound is a colorless oil at room temperature, soluble in common organic solvents.[5] Its structure features a primary alcohol at one end of a butane chain and a TBS-protected primary alcohol at the other. This differential protection allows for selective functionalization of the free hydroxyl group.[6]

| Property | Value | Source |

| Molecular Formula | C10H24O2Si | [5] |

| Molecular Weight | 204.38 g/mol | [5] |

| Boiling Point | 63-66 °C at 0.3 mmHg | [7] |

| Density | 0.888 g/mL at 25 °C | [7] |

| Refractive Index (n20/D) | 1.4390 | [7] |

The synthesis of this compound is typically achieved through the monosilylation of 1,4-butanediol. The use of one equivalent of tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like imidazole in a polar aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) selectively protects one of the primary hydroxyl groups.[5][7]

Figure 1: General workflow for the synthesis of this compound.

Stability Under Common Synthetic Conditions

The stability of the TBS ether in this compound is a critical consideration in its application. This stability is primarily dictated by the steric bulk of the tert-butyl group on the silicon atom, which hinders nucleophilic attack.[2][3]

Acidic Conditions

TBS ethers are known to be labile under acidic conditions.[1][8] The mechanism of acidic hydrolysis involves protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack on the silicon atom by a solvent molecule or the conjugate base of the acid.[1][9] The relative stability of silyl ethers in acidic media generally follows the order: TMS < TES < TBS < TIPS < TBDPS.[2][10]

For this compound, exposure to strong acids will lead to the removal of the TBS group, yielding 1,4-butanediol. Mild acidic conditions, such as acetic acid in a mixture of THF and water, can also effect deprotection, albeit at a slower rate.[9][11]

A significant consideration for this specific molecule is the potential for intramolecular acid-catalyzed cyclization . The presence of the terminal hydroxyl group can lead to an intramolecular nucleophilic attack on the silyl-protected carbon, resulting in the formation of tetrahydrofuran (THF) and the release of tert-butyldimethylsilanol. This process is analogous to the well-established acid-catalyzed cyclodehydration of 1,4-butanediol to form THF.[10][12][13][14]

Figure 2: Proposed intramolecular acid-catalyzed cyclization pathway.

This intramolecular pathway represents a significant liability for this compound under acidic conditions, potentially leading to undesired side products. The propensity for this cyclization will depend on the reaction conditions, with stronger acids and higher temperatures favoring the formation of THF.

Basic Conditions

TBS ethers exhibit significantly greater stability under basic conditions compared to acidic conditions.[1][10] They are generally resistant to hydrolysis by aqueous bases. However, under forcing basic conditions, such as with excess lithium hydroxide at elevated temperatures, cleavage can occur.[1] The mechanism involves direct nucleophilic attack of the hydroxide ion on the silicon atom.[1]

For this compound, standard basic conditions used in organic synthesis (e.g., amine bases, carbonates) are unlikely to affect the TBS ether. The terminal alcohol may be deprotonated, but the silyl ether will remain intact. Intramolecular cyclization via nucleophilic attack of the resulting alkoxide on the silyl-bearing carbon is generally not a favorable process under basic conditions.

Fluoride-Mediated Deprotection

The most common and highly effective method for the cleavage of TBS ethers is through the use of fluoride ion sources, with tetrabutylammonium fluoride (TBAF) being the archetypal reagent.[1][8][14] The exceptional strength of the silicon-fluorine bond provides a powerful thermodynamic driving force for this reaction.[1] The mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom, forming a pentacoordinate siliconate intermediate, which then collapses to release the alkoxide and form a stable silyl fluoride.[1][15]

Figure 3: Mechanism of TBAF-mediated deprotection.

This method is generally very clean and high-yielding.[1] It is important to note that TBAF is basic and can cause issues with base-sensitive substrates.[14] In such cases, buffering the reaction with a mild acid like acetic acid is recommended.[14]

Experimental Protocols

Synthesis of this compound[7]

-

To a stirred solution of 1,4-butanediol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (2.0 eq).

-

Stir the mixture for 30 minutes.

-

Add a solution of tert-butyldimethylsilyl chloride (TBSCl, 1.0 eq) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 1 hour, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (e.g., 20% ethyl acetate in hexanes) to afford the product as a colorless oil.

Fluoride-Mediated Deprotection to 1,4-Butanediol[1]

-

Dissolve this compound (1.0 eq) in tetrahydrofuran (THF).

-

Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) at room temperature.

-

Stir the mixture for 1-2 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture in vacuo.

-

Purify the residue by flash column chromatography on silica gel to yield 1,4-butanediol.

Conclusion

This compound is a valuable synthetic intermediate whose stability is governed by the robust nature of the tert-butyldimethylsilyl ether. While generally stable to a wide array of reaction conditions, particularly basic and organometallic reagents, its primary liability lies in its sensitivity to acidic conditions. Researchers and drug development professionals must exercise caution when employing acidic reagents in the presence of this molecule, as this can lead not only to deprotection but also to a facile intramolecular cyclization to form tetrahydrofuran. The method of choice for the removal of the TBS group is fluoride-mediated deprotection, which proceeds under mild conditions with high efficiency. A thorough understanding of these stability parameters is crucial for the successful application of this compound in multi-step organic synthesis.

References

- 1. The application of intramolecular radical cyclizations of acylsilanes in the regiospecific formation of cyclic silyl enol ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Reductive intramolecular cyclization of α-bromo silyl ethers mediated by samarium diiodide - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. BJOC - Facile isomerization of silyl enol ethers catalyzed by triflic imide and its application to one-pot isomerization–(2 + 2) cycloaddition [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 8. Silyl ether - Wikipedia [en.wikipedia.org]

- 9. TBS Protection - Common Conditions [commonorganicchemistry.com]

- 10. Kinetics and mechanism of tetrahydrofuran synthesis via 1,4-butanediol dehydration in high-temperature water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. Production of tetrahydrofuran from 1,4-butanediol - Patent 1939190 [data.epo.org]

- 14. US20080161585A1 - Production of tetrahydrofuran from 1,4-butanediol - Google Patents [patents.google.com]

- 15. Tetrahydrofuran synthesis [organic-chemistry.org]

1H NMR spectrum of 4-((tert-Butyldimethylsilyl)oxy)butan-1-ol

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-((tert-Butyldimethylsilyl)oxy)butan-1-ol

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a key bifunctional intermediate in modern organic synthesis. As a molecule featuring both a free primary alcohol and another protected by a sterically demanding tert-butyldimethylsilyl (TBDMS) group, its structural elucidation via NMR is a critical step in reaction monitoring and quality control. This document, intended for researchers and drug development professionals, offers a detailed theoretical prediction of the spectrum, a field-proven experimental protocol for data acquisition, and an in-depth interpretation of the spectral features. The causality behind experimental choices and data interpretation is emphasized to provide actionable insights for laboratory practice.

Introduction: The Structural Significance of this compound

This compound is a valuable synthetic building block, derived from the selective mono-protection of 1,4-butanediol. The TBDMS group is a widely used silyl ether protecting group, prized for its stability under a range of conditions and its clean removal using fluoride sources.[1] The presence of a free hydroxyl group allows for further chemical modification, making this molecule an ideal linker or intermediate in multi-step syntheses of complex pharmaceuticals and materials.

Accurate and unambiguous characterization is paramount, and ¹H NMR spectroscopy stands as the primary tool for this purpose. It provides precise information on the molecular structure, confirming the successful and regioselective silylation and verifying the integrity of the butylene chain. This guide will deconstruct the expected ¹H NMR spectrum piece by piece, linking theoretical principles to practical application.

Theoretical ¹H NMR Spectral Analysis

The structure of this compound presents six distinct proton environments, each giving rise to a unique signal in the ¹H NMR spectrum. The analysis below predicts the chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J) for each signal.

Molecular Structure and Proton Assignments

To facilitate discussion, the protons are assigned as follows:

Caption: Molecular structure with proton assignments (a-g).

Predicted Spectral Data

The expected ¹H NMR signals are summarized in the table below. The causality for each assignment is rooted in fundamental principles of shielding/deshielding, spin-spin coupling, and the electronic effects of adjacent functional groups.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) | Rationale & Expert Insights |

| He (-C(CH 3)3) | ~0.90 | Singlet (s) | 9H | N/A | The nine equivalent protons of the tert-butyl group are highly shielded and adjacent to a quaternary carbon, resulting in a strong singlet. This signal is a hallmark of the TBDMS group.[2][3] |

| Hf (-Si(CH 3)2) | ~0.10 | Singlet (s) | 6H | N/A | These six equivalent methyl protons are directly attached to silicon, which is less electronegative than carbon, causing significant shielding and a characteristic upfield shift, often near the TMS reference.[3][4] |

| Hc, Hb (-CH2-CH 2-CH 2-CH2-) | ~1.65 | Multiplet (m) | 4H | ~6-8 Hz | These central methylene protons are in a standard alkane environment. They are coupled to each other and their respective neighboring CH₂ groups, leading to complex overlapping signals best described as a multiplet. Their chemical shift is typical for an aliphatic chain.[5][6] |

| Hd (-CH 2-OH) | ~3.65 | Triplet (t) | 2H | ~6-7 Hz | These protons are adjacent to the electron-withdrawing hydroxyl group, which deshields them and shifts them downfield. They are split into a triplet by the two neighboring Hc protons (n+1 = 2+1 = 3).[7][8] |

| Ha (-O-CH 2-) | ~3.62 | Triplet (t) | 2H | ~6-7 Hz | Similar to Hd, these protons are deshielded by the adjacent silyl ether oxygen. They are split into a triplet by the two neighboring Hb protons. The chemical shifts of Ha and Hd are often very close and may require higher field strength to resolve fully. |

| Hg (-OH ) | Variable (e.g., 1.5-4.0) | Broad Singlet (br s) | 1H | N/A | The chemical shift of hydroxyl protons is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. Rapid chemical exchange with solvent or trace water often averages out coupling, resulting in a broad singlet.[9][10] |

Experimental Protocol for High-Fidelity Spectrum Acquisition

Acquiring a high-quality, reproducible ¹H NMR spectrum is a self-validating process where adherence to protocol ensures data integrity. The following procedure is optimized for a standard 400 MHz NMR spectrometer.

Workflow Diagram

Caption: Standard workflow for NMR sample preparation and analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Rationale: Proper sample preparation is the foundation of a good spectrum. The concentration must be sufficient for a good signal-to-noise ratio without causing viscosity issues that degrade spectral resolution.

-

Procedure:

-

Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice due to its ability to dissolve a wide range of organic compounds and its well-separated residual solvent peak (δ ~7.26 ppm).

-

Ensure the sample is fully dissolved by gentle vortexing.

-

Transfer the solution to a clean, 5 mm NMR tube.

-

-

-

Instrument Setup and Calibration:

-

Rationale: The instrument must be precisely calibrated to ensure accurate chemical shifts and sharp lineshapes.

-

Procedure:

-

Insert the sample into the spectrometer.

-

Lock: Lock the field frequency onto the deuterium signal of the CDCl₃. This step is critical as it compensates for any magnetic field drift during the experiment.

-

Tune and Match: Tune the probe to the ¹H frequency to maximize the efficiency of radiofrequency power transmission and detection.

-

Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field (B₀) across the sample volume. This process minimizes peak broadening and distortion, resulting in sharp, symmetrical signals.

-

-

-

Data Acquisition:

-

Rationale: The choice of acquisition parameters directly impacts the quality and quantitative accuracy of the final spectrum.

-

Key Parameters (for a 400 MHz instrument):

-

Spectral Width (SW): ~16 ppm. This ensures all expected signals, from ~0 ppm to >10 ppm, are captured.

-

Number of Scans (NS): 8 to 16 scans. This is usually sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.

-

Relaxation Delay (D1): 5 seconds. This is a critical parameter for accurate integration. A delay of 5 times the longest T₁ relaxation time of any proton in the molecule ensures full relaxation between pulses, making the integrated areas directly proportional to the number of protons.

-

Acquisition Time (AT): ~4 seconds. A longer acquisition time leads to better resolution in the final spectrum.

-

-

-

Data Processing:

-

Rationale: The raw data (Free Induction Decay, FID) must be mathematically transformed into an interpretable spectrum.

-

Procedure:

-

Fourier Transform (FT): Convert the time-domain FID signal into the frequency-domain spectrum.

-

Phasing: Manually or automatically adjust the phase of the spectrum so that all peaks are in pure absorption mode (positive and symmetrical).

-

Baseline Correction: Correct any rolling or distortion in the spectral baseline to ensure accurate integration.

-

Referencing: Calibrate the chemical shift axis by setting the residual CDCl₃ peak to δ 7.26 ppm.

-

Integration: Integrate the area under each peak. The relative ratios of these integrals should correspond to the number of protons in each environment (e.g., 9:6:4:2:2:1).

-

-

Conclusion: A Self-Validating Analysis

The ¹H NMR spectrum of this compound provides a wealth of structural information that, when analyzed correctly, serves as a definitive confirmation of its identity and purity. The system is self-validating: the observation of two distinct singlets with a 9:6 integration ratio confirms the TBDMS group, while the presence of two triplets with nearly identical chemical shifts around 3.6 ppm confirms the C₄ chain with two different oxygen environments. The integration of all signals must sum to the expected total of 24 protons (excluding the exchangeable -OH proton if D₂O is used). By following the robust protocol outlined herein, researchers can confidently acquire and interpret high-fidelity spectra, ensuring the quality of this critical synthetic intermediate for successful downstream applications in research and development.

References

- 1. Buy this compound | 87184-99-4 [smolecule.com]

- 2. acdlabs.com [acdlabs.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 1H NMR spectra of butane-1,4-diol and other 1,4-diols: DFT calculation of shifts and coupling constants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,4-Butanediol(110-63-4) 1H NMR spectrum [chemicalbook.com]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]